Superior Inhibitory Potency in Tubulin Polymerization Assay Compared to Closest Analogs
2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL (designated as Compound 7) exhibits an IC₅₀ of 28 ± 3 µM in a tubulin polymerization inhibition assay, which is the most potent activity within its directly tested analog series [1]. This represents a 1.07-fold improvement over the next most potent analog (Compound 8, IC₅₀ = 30 ± 5 µM), a 1.86-fold improvement over Compound 2 (IC₅₀ = 52 ± 4 µM), and over a 3.5-fold improvement compared to the least potent analogs in the series (Compounds 1 and 6, IC₅₀ > 100 µM) [2].
| Evidence Dimension | Inhibitory potency (IC₅₀) against tubulin polymerization |
|---|---|
| Target Compound Data | 28 ± 3 µM (Compound 7) |
| Comparator Or Baseline | Compound 8: 30 ± 5 µM; Compound 2: 52 ± 4 µM; Compound 4: 55 ± 11 µM; Compound 1: >100 µM; Compound 6: >100 µM |
| Quantified Difference | 1.07- to >3.5-fold improvement in potency |
| Conditions | In vitro tubulin polymerization assay using hybrid stilbene and pentadienone compounds; exact experimental conditions as reported in the primary literature [2]. |
Why This Matters
Higher potency directly translates to lower compound consumption in dose-response studies, reduced cost per experiment, and a wider dynamic range for mechanistic investigations.
- [1] Southan, C. (2017, September 23). Comment on: With a reported IC50 of 28 μM, this compound can be neither potent nor selective. Hypothesis. Retrieved April 20, 2026. View Source
- [2] National Center for Biotechnology Information. (n.d.). PMC6271662, Table 2. Retrieved April 20, 2026. View Source
